N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a unique structure combining a nitrophenyl group, a thienopyrazole ring, and a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is then introduced via nitration reactions, and the trifluoromethylbenzamide moiety is attached through amide bond formation using reagents such as trifluoromethylbenzoic acid and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitrophenyl group may interact with active sites through hydrogen bonding or π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(methyl)benzamide
- N-[2-(4-aminophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
- N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)phenylacetamide
Uniqueness
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide stands out due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer unique electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O3S/c20-19(21,22)15-4-2-1-3-13(15)18(27)23-17-14-9-30-10-16(14)24-25(17)11-5-7-12(8-6-11)26(28)29/h1-8H,9-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARFZJLATXPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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